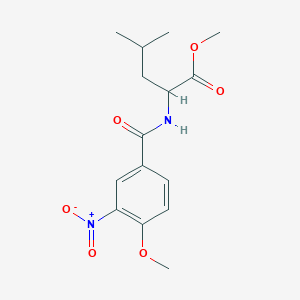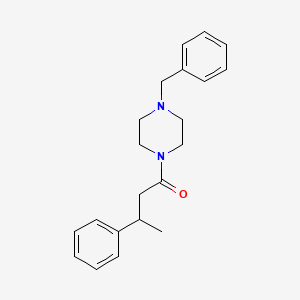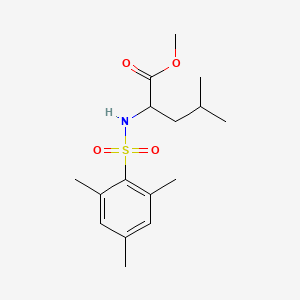
methyl N-(mesitylsulfonyl)leucinate
Descripción general
Descripción
Methyl N-(mesitylsulfonyl)leucinate is a chemical compound that belongs to the class of sulfonyl-containing amino acid derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
Methyl N-(mesitylsulfonyl)leucinate inhibits DPP-IV by binding to the active site of the enzyme and preventing it from cleaving peptides that regulate glucose metabolism. This leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones that stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
Methyl N-(mesitylsulfonyl)leucinate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DPP-IV, it has been found to have anti-inflammatory properties and to reduce oxidative stress. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-(mesitylsulfonyl)leucinate in lab experiments is its high potency as a DPP-IV inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation is that it is relatively expensive compared to other DPP-IV inhibitors.
Direcciones Futuras
There are several potential future directions for research on methyl N-(mesitylsulfonyl)leucinate. One area of interest is its use as a potential treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Additionally, its anti-inflammatory and antioxidant properties suggest that it may have potential as a therapeutic agent for other conditions such as cardiovascular disease and neurodegenerative disorders. Finally, its use as a building block for the synthesis of novel peptides and peptidomimetics may lead to the discovery of new drugs with unique properties.
Aplicaciones Científicas De Investigación
Methyl N-(mesitylsulfonyl)leucinate has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This property has led to its investigation as a potential treatment for type 2 diabetes. Additionally, methyl N-(mesitylsulfonyl)leucinate has been used as a building block for the synthesis of peptides and peptidomimetics.
Propiedades
IUPAC Name |
methyl 4-methyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-10(2)7-14(16(18)21-6)17-22(19,20)15-12(4)8-11(3)9-13(15)5/h8-10,14,17H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHUDRJUJVOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
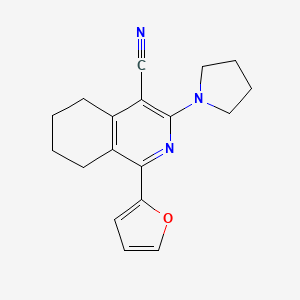
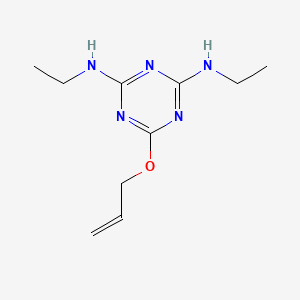
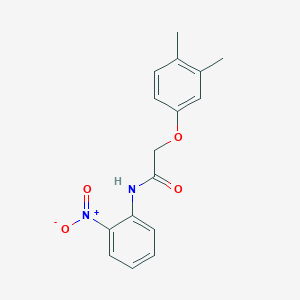
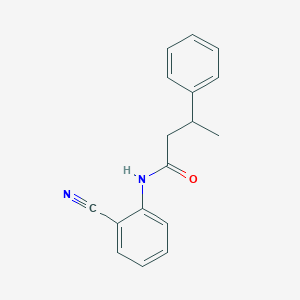
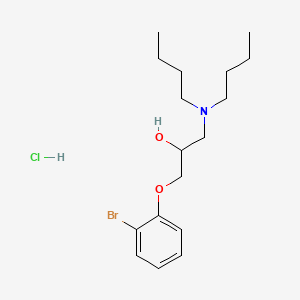
![1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977304.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]leucinate](/img/structure/B3977308.png)
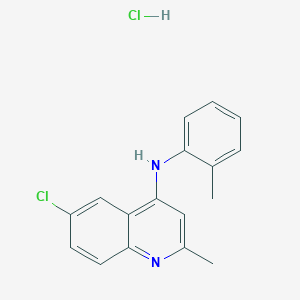
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3977315.png)
![1-[2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3977321.png)
